

Spectroscopic Profile of 1-Aminopropan-2-one Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 1-aminopropan-2-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-aminopropan-2-one** hydrochloride (CAS 7737-17-9). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles for its constituent functional groups. The information herein serves as a valuable reference for the identification, characterization, and quality control of **1-aminopropan-2-one** hydrochloride in research and development settings.

Chemical Structure and Properties

- IUPAC Name: **1-aminopropan-2-one** hydrochloride
- Synonyms: Aminoacetone hydrochloride
- CAS Number: 7737-17-9
- Molecular Formula: C_3H_8ClNO
- Molecular Weight: 109.55 g/mol
- Structure:

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **1-aminopropan-2-one** hydrochloride. These values are estimated based on typical ranges for the functional groups present and the influence of the hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **1-Aminopropan-2-one** Hydrochloride

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.3	Singlet	3H	CH_3
~4.0	Singlet	2H	CH_2
~8.5	Broad Singlet	3H	NH_3^+

Solvent: D_2O

Table 2: Predicted ^{13}C NMR Data for **1-Aminopropan-2-one** Hydrochloride

Chemical Shift (δ) ppm	Assignment
~30	CH_3
~50	CH_2
~205	C=O

Solvent: D_2O

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **1-Aminopropan-2-one** Hydrochloride

Wavenumber (cm ⁻¹)	Intensity	Assignment
3000-2800	Strong, broad	N-H stretch (from NH ₃ ⁺)
~2950	Medium	C-H stretch (aliphatic)
~1720	Strong	C=O stretch (ketone)[1]
~1600	Medium	N-H bend (asymmetric)
~1500	Medium	N-H bend (symmetric)
~1420	Medium	C-H bend (CH ₃)

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **1-Aminopropan-2-one** (as free base)

m/z	Proposed Fragment
73	[M] ⁺ (molecular ion of free base)
58	[M - CH ₃] ⁺
43	[CH ₃ CO] ⁺
30	[CH ₂ NH ₂] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **1-aminopropan-2-one** hydrochloride in 0.7 mL of deuterium oxide (D₂O).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:

- Acquire the spectrum at 25 °C.
- Use a standard pulse program.
- Set the spectral width to cover the range of 0-10 ppm.
- Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the range of 0-220 ppm.
 - A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.
- Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.

IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **1-aminopropan-2-one** hydrochloride with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, scan the range from 4000 to 400 cm⁻¹.

- **Data Processing:** The software will automatically subtract the background spectrum from the sample spectrum.

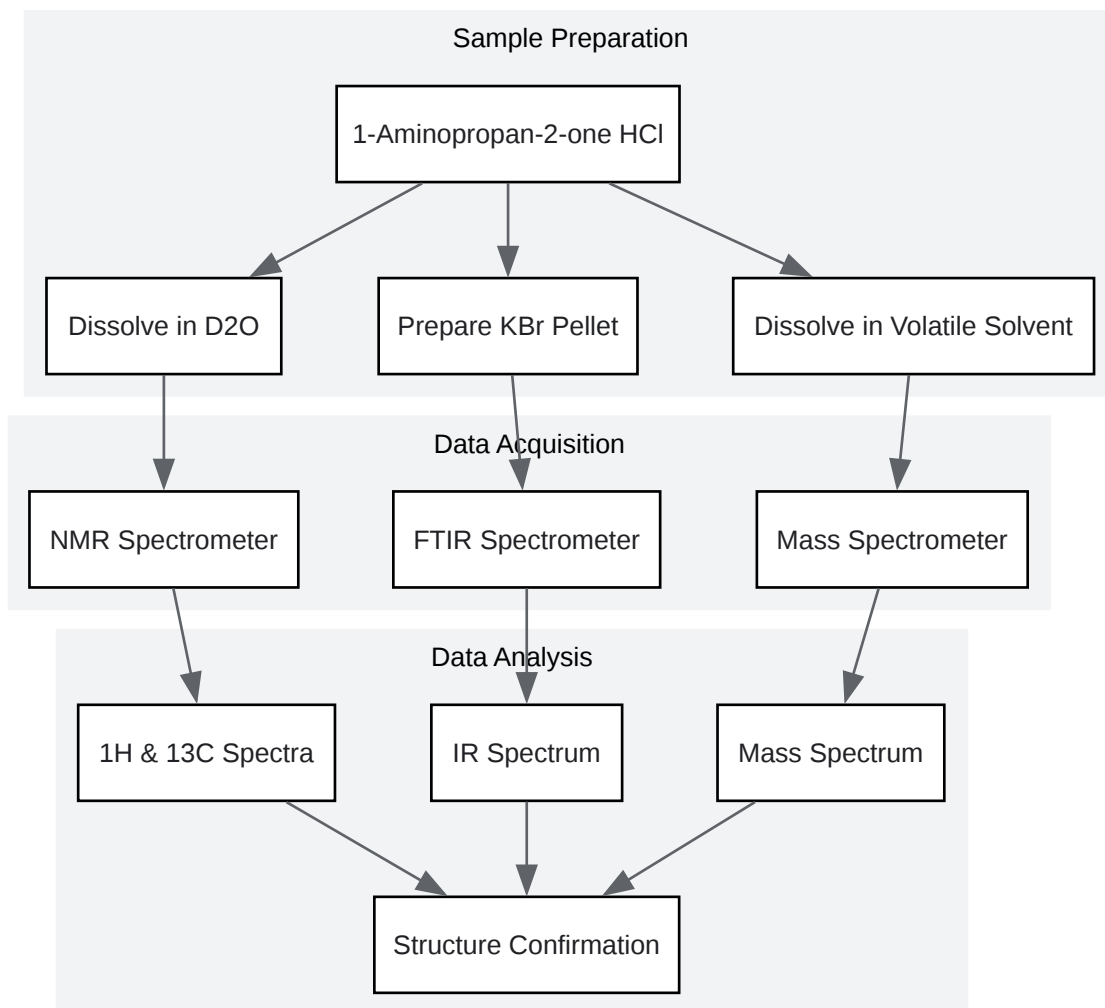
Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of **1-aminopropan-2-one** hydrochloride in a suitable volatile solvent (e.g., methanol). For analysis of the free base, the sample may be introduced directly if sufficiently volatile, or the solution can be injected.
- **Instrumentation:** Employ a mass spectrometer, for example, a GC-MS for a volatile sample or an LC-MS system.
- **Electron Ionization (EI) Method:**
 - If using GC-MS, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).
 - The resulting charged fragments are separated by the mass analyzer.
- **Data Analysis:** Identify the molecular ion peak (if present) and analyze the fragmentation pattern to elucidate the structure.

Visualizations

Spectroscopic Analysis Workflow

General Spectroscopic Analysis Workflow

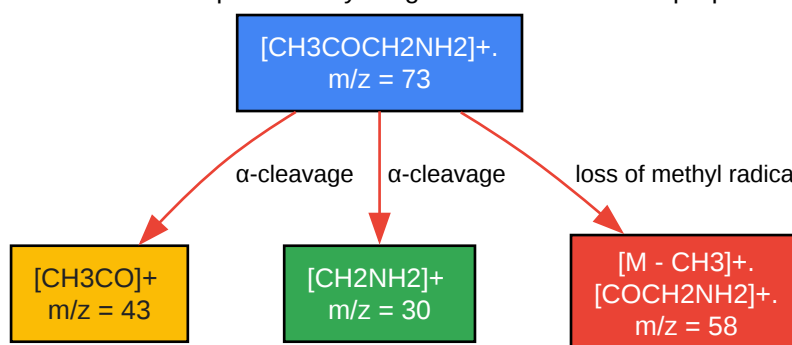


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Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway

Plausible EI Mass Spectrometry Fragmentation of 1-Aminopropan-2-one



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Caption: Plausible MS fragmentation of **1-aminopropan-2-one**.

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References

- 1. [orgchemboulder.com](https://www.orgchemboulder.com) [orgchemboulder.com]
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